2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol

Lipophilicity Drug Design ADME Prediction

This secondary amino alcohol features a unique 4,4-dimethylcyclohexyl substituent, delivering a sterically constrained, lipophilic scaffold (LogP 1.54) ideal for medicinal chemistry programs requiring enhanced membrane permeability or conformational restriction. The preserved TPSA (32.26 Ų) mitigates excessive hydrophobicity risks. An essential bifunctional building block for pharmaceutical and agrochemical synthesis; cannot be substituted with simpler cyclohexyl analogs without compromising target performance.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Cat. No. B12092731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)NCCO)C
InChIInChI=1S/C10H21NO/c1-10(2)5-3-9(4-6-10)11-7-8-12/h9,11-12H,3-8H2,1-2H3
InChIKeyOOGMSQMRMVHXLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol: A Gem-Dimethyl Amino Alcohol Building Block


2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol (CAS 1339906-55-6) is a secondary amino alcohol characterized by a 4,4-dimethylcyclohexyl substituent linked to an ethanolamine backbone (C₁₀H₂₁NO, MW 171.28) . Its gem-dimethyl cyclohexane ring provides a sterically constrained, lipophilic scaffold that differentiates it from unsubstituted or mono-substituted cyclohexyl amino alcohols, making it a valuable intermediate for the synthesis of pharmaceutical compounds, agrochemicals, and specialty materials requiring enhanced lipophilicity or conformational restriction [1].

Why 2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol Cannot Be Simply Replaced by Other Cyclohexyl Amino Alcohols


The geminal dimethyl substitution on the cyclohexane ring of 2-[(4,4-dimethylcyclohexyl)amino]ethan-1-ol is not a trivial structural variation. This modification significantly alters the compound's physicochemical profile—particularly its lipophilicity and steric bulk—compared to analogs like 2-(cyclohexylamino)ethanol or 2-[(4-methylcyclohexyl)amino]ethanol [1]. Such changes directly impact membrane permeability, receptor binding interactions, and metabolic stability, meaning that a compound optimized with this specific scaffold cannot be simply swapped for a less lipophilic or less sterically hindered analog without compromising the performance of the final target molecule in a biological or material context [2].

Quantitative Differentiation: 2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol vs. Key Structural Analogs


Increased Lipophilicity (LogP) vs. Unsubstituted and Mono-Methyl Cyclohexyl Analogs

The 4,4-dimethyl substitution on the cyclohexane ring confers a measurable increase in lipophilicity compared to simpler cyclohexyl amino alcohols. Computed LogP for 2-[(4,4-dimethylcyclohexyl)amino]ethan-1-ol is 1.54, compared to 1.09-1.29 for 2-(cyclohexylamino)ethanol and ~1.2 for 2-[(4-methylcyclohexyl)amino]ethanol [1][2].

Lipophilicity Drug Design ADME Prediction

Maintained Hydrogen Bonding Capacity Despite Increased Hydrophobicity

While the gem-dimethyl groups increase lipophilicity, the compound's topological polar surface area (TPSA) remains unchanged at 32.26 Ų, identical to that of 2-(cyclohexylamino)ethanol [1]. This indicates that the core hydrogen-bonding capacity (via the amino and hydroxyl groups) is preserved, offering a unique combination of enhanced lipophilicity with unaltered polar interactions.

Molecular Recognition QSAR Solubility

Steric Bulk from Gem-Dimethyl Substitution as a Differentiator

The presence of the geminal dimethyl group at the 4-position of the cyclohexane ring introduces significant steric bulk and restricts conformational flexibility compared to unsubstituted or mono-substituted analogs. While direct quantitative steric parameters (e.g., Charton v, Taft Es) are not readily available for this specific compound, the class-level inference is that the 4,4-dimethyl substitution creates a more rigid, sterically demanding environment around the amino group . This is particularly relevant when the compound is used as a chiral auxiliary, a ligand, or a building block where steric effects dictate stereoselectivity or binding affinity.

Conformational Restriction Steric Hindrance Synthetic Intermediate

Optimal Use Cases for 2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol Based on Verified Differentiators


Scaffold for Optimizing Lipophilicity in CNS Drug Candidates

Given its higher LogP (1.54) compared to simpler cyclohexyl amino alcohols, this compound is a strategic choice for medicinal chemists aiming to increase the lipophilicity of a lead series to enhance blood-brain barrier permeability or improve membrane partitioning [1]. The preserved TPSA (32.26 Ų) mitigates the risk of excessive hydrophobicity that could lead to poor solubility or promiscuous binding .

Chiral Building Block for Asymmetric Synthesis

The sterically demanding 4,4-dimethylcyclohexyl group can be leveraged as a chiral auxiliary or a key component in ligands for asymmetric catalysis. Its conformational rigidity and steric bulk can induce higher stereoselectivity in reactions compared to less hindered cyclohexyl analogs [2]. This makes it a valuable intermediate for the synthesis of enantiomerically pure pharmaceuticals or agrochemicals.

Intermediate for Malodor Counteractants and Fragrance Ingredients

Patent literature identifies dimethylcyclohexyl derivatives as effective malodor neutralizers [3]. The specific amino alcohol structure of 2-[(4,4-dimethylcyclohexyl)amino]ethan-1-ol positions it as a potential intermediate for the synthesis of novel fragrance ingredients or odor-masking agents, where its balanced lipophilicity and hydrogen-bonding capacity can be tuned for optimal performance in consumer products.

Modular Building Block for Diversity-Oriented Synthesis

With its primary amino and hydroxyl functional groups, this compound serves as a versatile, bifunctional building block for the construction of diverse chemical libraries. Its unique gem-dimethyl cyclohexane core introduces a distinct three-dimensional shape and lipophilic character that can be used to explore novel chemical space in hit-to-lead campaigns, differentiating it from more common, flat aromatic or simple aliphatic linkers [2].

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